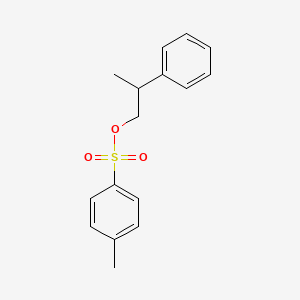

2-Phenylpropyl tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H18O3S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-phenylpropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |

InChI Key |

LWODUZBQQRSKOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Phenylpropyl Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl p-toluenesulfonate, also known as 2-phenylpropyl tosylate, is an organic compound that belongs to the sulfonate ester family. Tosylates are widely utilized in organic synthesis as versatile intermediates, primarily due to the exceptional leaving group ability of the tosylate anion. The p-toluenesulfonate group is a derivative of p-toluenesulfonic acid. The transformation of an alcohol into a tosylate is a crucial step in many synthetic routes, as it converts a poor leaving group (hydroxyl) into an excellent one, facilitating nucleophilic substitution and elimination reactions. This guide provides an in-depth overview of the presumed chemical properties, synthesis, and reactivity of this compound, drawing upon data from closely related analogs.

Chemical Identity and Physicochemical Properties

Based on its structure, the chemical identifiers for 2-phenylpropyl p-toluenesulfonate can be predicted.

Table 1: Chemical Identifiers for 2-Phenylpropyl p-toluenesulfonate

| Identifier | Value |

| IUPAC Name | 2-phenylpropyl 4-methylbenzenesulfonate |

| Molecular Formula | C₁₆H₁₈O₃S |

| Molecular Weight | 290.38 g/mol |

| Canonical SMILES | CC(Cc1ccccc1)OS(=O)(=O)c2ccc(C)cc2 |

| InChI | InChI=1S/c16h18o3s/c1-12(11-13-7-5-4-6-8-13)20-21(18,19)15-9-10-14(2)16-15/h4-10,12,16H,11H2,1-3H3 |

| InChIKey | Predicted: BFPVWXQRNXQZSI-UHFFFAOYSA-N |

| CAS Number | Not found |

The physical properties of this compound are not explicitly documented. However, by examining related compounds, we can estimate its key characteristics.

Table 2: Estimated Physicochemical Properties of 2-Phenylpropyl p-toluenesulfonate

| Property | Estimated Value/Characteristic |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | Expected to be in a similar range to other alkyl tosylates of comparable molecular weight. For example, propyl p-toluenesulfonate has a melting point of <-20 °C[1]. Phenyl p-toluenesulfonate has a melting point of 96 °C[2]. Given the structure, it is likely a low-melting solid or an oil at room temperature. |

| Boiling Point | High boiling point, likely decomposes upon distillation at atmospheric pressure. Propyl p-toluenesulfonate has a boiling point of 320.8 °C at 760 mmHg[1]. |

| Density | Expected to be slightly denser than water, in the range of 1.1 - 1.2 g/cm³. Propyl p-toluenesulfonate has a density of 1.146 g/cm³[1]. |

| Solubility | Generally insoluble in water. Soluble in a wide range of organic solvents such as diethyl ether, dichloromethane, chloroform, ethyl acetate, and acetone. |

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the fact that the tosylate group is an excellent leaving group. The stability of the resulting tosylate anion is due to resonance delocalization of the negative charge over the three oxygen atoms and the benzene ring.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles can displace the tosylate group, leading to the formation of a new C-Nu bond. The reaction proceeds with inversion of stereochemistry if the carbon atom bearing the tosylate group is a stereocenter.

General Reaction Scheme:

Where Nu⁻ can be a variety of nucleophiles such as halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), azide (N₃⁻), alkoxides (RO⁻), and many others.

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo E2 elimination to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base and the substrate.

General Reaction Scheme:

Experimental Protocols

Synthesis of 2-Phenylpropyl p-toluenesulfonate

The following is a general procedure for the synthesis of an alkyl tosylate from the corresponding alcohol. This protocol can be adapted for the synthesis of this compound from 2-phenyl-1-propanol.

Materials:

-

2-Phenyl-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.5 - 2 equivalents) to the solution with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Nucleophilic Substitution with Azide

The following is a general procedure for an Sₙ2 reaction using an alkyl tosylate.

Materials:

-

2-Phenylpropyl p-toluenesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-phenylpropyl p-toluenesulfonate (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash them with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting 2-azido-1-phenylpropane can be purified by column chromatography.

Spectroscopic Data

Specific spectroscopic data for 2-phenylpropyl p-toluenesulfonate is not available. The following table presents the expected characteristic signals based on the structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for 2-Phenylpropyl p-toluenesulfonate

| Spectrum | Characteristic Signals |

| ¹H NMR | * ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group. * ~7.2-7.4 ppm (m, 7H): Aromatic protons on the phenyl ring and the tosyl group meta to the sulfonyl group. * ~4.5-5.0 ppm (m, 1H): Methine proton (CH) attached to the oxygen of the tosylate. * ~2.8-3.2 ppm (m, 2H): Methylene protons (CH₂) of the propyl chain. * ~2.4 ppm (s, 3H): Methyl protons of the tosyl group. * ~1.2-1.4 ppm (d, 3H): Methyl protons of the propyl chain. |

| ¹³C NMR | * ~145 ppm: Quaternary carbon of the tosyl group attached to the methyl group. * ~135-140 ppm: Quaternary carbon of the phenyl group and the quaternary carbon of the tosyl group attached to the sulfur. * ~127-130 ppm: Aromatic CH carbons of both the phenyl and tosyl rings. * ~75-85 ppm: Methine carbon (CH) attached to the oxygen of the tosylate. * ~40-45 ppm: Methylene carbon (CH₂) of the propyl chain. * ~21 ppm: Methyl carbon of the tosyl group. * ~20 ppm: Methyl carbon of the propyl chain. |

| IR (cm⁻¹) | * ~3030-3100: Aromatic C-H stretch. * ~2850-2960: Aliphatic C-H stretch. * ~1595, 1495, 1450: Aromatic C=C stretch. * ~1360-1380 (strong): Asymmetric S=O stretch of the sulfonate. * ~1170-1190 (strong): Symmetric S=O stretch of the sulfonate. * ~900-1000: S-O-C stretch. |

| Mass Spec. | * Molecular Ion (M⁺): m/z = 290. * Key Fragments: m/z = 155 (tosyl cation), m/z = 135 (phenylpropyl cation), m/z = 91 (tropylium ion). |

Mandatory Visualizations

Synthesis of this compound

Caption: General synthesis of this compound.

Nucleophilic Substitution (Sₙ2) Workflow

Caption: Workflow of a typical Sₙ2 reaction.

References

Synthesis of 2-Phenylpropyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-phenylpropyl tosylate, a key intermediate in various organic syntheses. The document outlines the primary synthetic route, detailed experimental protocols, and relevant characterization data.

Reaction Overview

The synthesis of this compound is typically achieved through the tosylation of 2-phenyl-1-propanol. This reaction involves the conversion of the alcohol's hydroxyl group into a tosylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The most common method employs p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct.

Signaling Pathway and Experimental Workflow

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-phenyl-1-propanol on the sulfur atom of p-toluenesulfonyl chloride. A base, such as pyridine or triethylamine, facilitates the reaction by deprotonating the alcohol and scavenging the HCl generated.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two common and effective protocols for the synthesis of this compound are presented below.

Protocol 1: Using Pyridine as Base and Solvent

This is a classic and widely used method for tosylation reactions.

Materials:

-

2-phenyl-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-phenyl-1-propanol (1.0 eq.) in anhydrous pyridine (used as solvent), cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Protocol 2: Using Triethylamine and DMAP in Dichloromethane

This protocol often offers milder reaction conditions and can be advantageous for sensitive substrates.

Materials:

-

2-phenyl-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (CH2Cl2, anhydrous)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2-phenyl-1-propanol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (e.g., 0.1 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by adding water.

-

Separate the organic layer and wash it sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by flash column chromatography.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purity of reagents.

| Parameter | Protocol 1 (Pyridine) | Protocol 2 (TEA/DMAP) |

| Reactant Ratios | ||

| 2-phenyl-1-propanol | 1.0 eq. | 1.0 eq. |

| p-Toluenesulfonyl chloride | 1.1 - 1.5 eq. | 1.2 eq. |

| Base | Pyridine (solvent) | Triethylamine (1.5 eq.) |

| Catalyst | - | DMAP (0.1 eq.) |

| Reaction Conditions | ||

| Solvent | Pyridine | Dichloromethane |

| Temperature | 0 °C to room temp. | 0 °C to room temp. |

| Reaction Time | 12 - 24 hours | 4 - 12 hours |

| Typical Yield | 70-90% | 80-95% |

Characterization of this compound

While specific experimental spectra for this compound are not widely published, the expected characteristic signals are outlined below based on the analysis of its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Tos-H): Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the four aromatic protons of the tosyl group.

-

Aromatic Protons (Ph-H): A multiplet in the range of δ 7.1-7.4 ppm, corresponding to the five aromatic protons of the phenyl group.

-

CH-O Proton: A multiplet (likely a sextet or complex multiplet) in the range of δ 4.0-4.3 ppm.

-

CH₂ Protons: Two diastereotopic protons appearing as a multiplet or two separate multiplets in the range of δ 2.8-3.1 ppm.

-

CH₃ (Tos-CH₃) Proton: A singlet around δ 2.4 ppm.

-

CH₃ (Propyl-CH₃) Proton: A doublet in the range of δ 1.2-1.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Tos-C): Peaks in the aromatic region (δ 125-145 ppm), including the quaternary carbons.

-

Aromatic Carbons (Ph-C): Peaks in the aromatic region (δ 125-140 ppm), including the quaternary carbon.

-

C-O Carbon: A peak in the range of δ 75-85 ppm.

-

CH₂ Carbon: A peak in the range of δ 40-50 ppm.

-

CH Carbon: A peak in the range of δ 35-45 ppm.

-

CH₃ (Tos-CH₃) Carbon: A peak around δ 21 ppm.

-

CH₃ (Propyl-CH₃) Carbon: A peak in the range of δ 15-20 ppm.

IR (Infrared) Spectroscopy:

-

S=O Stretch (Sulfonate): Strong, characteristic absorptions around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

-

S-O-C Stretch: Strong absorption in the range of 1000-900 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region.

Researchers should perform their own characterization to confirm the identity and purity of the synthesized this compound. The data presented here serves as a guideline for expected spectral features.

Structure Elucidation of 2-Phenylpropyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-phenylpropyl tosylate. It details the synthesis of the parent alcohol, 2-phenyl-1-propanol, and its subsequent conversion to the target tosylate. The core of this document focuses on the analysis of its structural features through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Predicted spectral data is presented in tabular format for clarity. Detailed experimental protocols for the synthesis and characterization are provided, along with visual representations of the synthetic and analytical workflows using Graphviz diagrams to facilitate understanding.

Introduction

This compound, systematically named 2-phenylpropyl 4-methylbenzenesulfonate, is an organic compound of interest in synthetic chemistry, often utilized as a reactive intermediate. The tosylate group is an excellent leaving group, making this compound a valuable precursor for nucleophilic substitution and elimination reactions in the development of more complex molecules. Accurate confirmation of its structure is paramount for its effective use in subsequent synthetic steps. This guide outlines the key analytical techniques employed for its structure elucidation.

Synthesis

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2-phenylpropionaldehyde.

Step 1: Reduction of 2-Phenylpropionaldehyde to 2-Phenyl-1-propanol

The first step involves the reduction of the aldehyde functionality to a primary alcohol.

Reaction Scheme: Synthesis of 2-Phenyl-1-propanol

Step 2: Tosylation of 2-Phenyl-1-propanol

The synthesized 2-phenyl-1-propanol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to form the corresponding tosylate.

Reaction Scheme: Synthesis of this compound

Spectroscopic Data for Structure Elucidation

Disclaimer: The following spectral data is predicted based on the known structure of this compound and typical spectroscopic values for related compounds, as direct experimental data was not available in public repositories.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d | 2H | Ar-H (ortho to SO₂) |

| 7.35 - 7.20 | m | 7H | Ar-H (phenyl & meta to SO₂) |

| 4.10 | d | 2H | -O-CH ₂- |

| 3.10 | sextet | 1H | -CH (Ph)- |

| 2.45 | s | 3H | Ar-CH ₃ |

| 1.30 | d | 3H | -CH(Ph)-CH ₃ |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 144.8 | C -SO₂ (aromatic) |

| 141.5 | C -ipso (phenyl) |

| 133.0 | C -CH₃ (aromatic) |

| 129.8 | C H (aromatic, ortho to SO₂) |

| 128.5 | C H (aromatic, phenyl) |

| 127.9 | C H (aromatic, meta to SO₂) |

| 127.0 | C H (aromatic, phenyl) |

| 75.0 | -O-C H₂- |

| 40.0 | -C H(Ph)- |

| 21.6 | Ar-C H₃ |

| 17.0 | -CH(Ph)-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495 | Medium-Strong | Aromatic C=C stretch |

| 1360 | Strong | S=O asymmetric stretch |

| 1175 | Strong | S=O symmetric stretch |

| 1100 | Strong | C-O stretch |

| 815 | Strong | p-substituted benzene C-H bend |

Mass Spectrometry

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 290 | [M - CH₃]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |

| 119 | [C₉H₁₁]⁺ (Phenylpropyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of 2-Phenyl-1-propanol

-

To a solution of 2-phenylpropionaldehyde (1 equivalent) in ethanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-phenyl-1-propanol.

Synthesis of this compound

-

Dissolve 2-phenyl-1-propanol (1 equivalent) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a ~10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a thin film of the neat product on a potassium bromide (KBr) plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer.

Workflow: Synthesis and Characterization of this compound

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of standard spectroscopic techniques. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provide a clear and consistent picture of the molecule's connectivity and functional groups. The experimental protocols outlined in this guide offer a reliable method for the synthesis and subsequent characterization of this important synthetic intermediate. The provided workflows offer a visual guide for the entire process, from starting materials to final structural confirmation.

An In-depth Technical Guide to the Physical Properties of 2-Phenylpropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Phenylpropyl p-toluenesulfonate (also known as 2-phenylpropyl tosylate). The information presented is curated from scientific literature and chemical databases to support research and development activities.

Core Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information. It is important to note that some data pertains to a specific enantiomer, (R)-(+)-2-Phenylpropyl p-toluenesulfonate.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₃S | [1] |

| Molecular Weight | 290.38 g/mol | Calculated |

| Density (calculated) | 1.28 g/cm³ | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

Synthesis and Characterization

This compound is typically synthesized from its corresponding alcohol, 2-phenyl-1-propanol, by reaction with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. This reaction is a standard method for converting a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of (R)-(+)-2-Phenylpropyl p-toluenesulfonate[1]

A detailed experimental protocol for the synthesis is described in the literature. The following is a summary of the likely procedure based on the synthesis of similar tosylates:

-

Dissolution: (R)-(-)-2-Phenylpropanol is dissolved in a suitable anhydrous solvent, such as pyridine or dichloromethane, and cooled in an ice bath.

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride is added portion-wise to the cooled solution while maintaining the temperature at or below 0°C.

-

Reaction: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature to ensure complete reaction.

-

Workup: The reaction is quenched by the addition of cold acid (e.g., HCl). The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified by a suitable method, such as flash chromatography on silica gel, to yield the pure this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A publication by Gallardo and Russo provides partial ¹H NMR data for (R)-(+)-2-Phenylpropyl p-toluenesulfonate. The reported chemical shifts are:

-

δ 3.0 (m, 1H, CH)

-

δ 4.1 (d, 2H, J = 7 Hz, CH₂)

-

δ 7.3 (s, 5H, Ar)[1]

A full, detailed interpretation of the ¹H NMR spectrum would further elucidate the structure.

¹³C NMR Spectroscopy

While specific ¹³C NMR data for this compound was not found in the searched literature, expected chemical shifts can be predicted based on the structure and data from similar compounds. Key expected signals would include those for the aromatic carbons, the carbons of the propyl chain, the methyl group of the tosyl moiety, and the carbon attached to the oxygen of the tosylate group.

Infrared (IR) Spectroscopy

No specific IR spectrum for this compound was found. However, a typical IR spectrum for this compound would exhibit characteristic absorption bands for:

-

S=O stretching (sulfonate group): Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹.

-

C-O stretching (ester linkage): A strong absorption in the region of 1190-1170 cm⁻¹.

-

Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H stretching: Absorptions just below 3000 cm⁻¹.

Reaction Pathways and Logical Relationships

The synthesis of this compound from 2-phenyl-1-propanol is a key reaction. The primary utility of this tosylate is as an intermediate in nucleophilic substitution and elimination reactions, owing to the excellent leaving group ability of the tosylate anion.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

This technical guide has synthesized the currently available information on the physical properties of this compound. Further experimental work is required to fully characterize this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Solubility of 2-Phenylpropyl Tosylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenylpropyl tosylate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from the behavior of structurally similar compounds, detailed experimental protocols for determining solubility, and a general workflow for solubility assessment.

Introduction to this compound

This compound, also known as 2-phenylpropyl p-toluenesulfonate, is an organic compound frequently utilized in synthetic organic chemistry. Its structure, featuring a phenylpropyl group and a tosylate leaving group, makes it a valuable substrate for nucleophilic substitution and elimination reactions. Understanding its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development.

Solubility of this compound

For instance, similar compounds such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate are known to be soluble in solvents like ethanol, acetone, and dichloromethane. It is therefore anticipated that this compound will exhibit good solubility in polar aprotic and some polar protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Inferred)

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble |

| Aromatic | Toluene, Benzene | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble |

| Water | Insoluble |

Note: This table is based on the general solubility behavior of structurally related organic tosylates and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols can be employed.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. Ensure there is undissolved solid present.

-

Seal the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

Carefully evaporate the solvent from the dish in an oven or vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of a new compound like this compound.

Caption: General workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its determination. For any specific application, it is highly recommended to perform experimental verification of solubility in the solvents of interest.

Stability and Storage of 2-Phenylpropyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenylpropyl tosylate. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this important chemical intermediate. This document details the compound's stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment, alongside practical guidance on its storage and handling.

Chemical and Physical Properties

This compound, with the chemical formula C₁₆H₁₈O₃S, is a sulfonate ester that serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution and elimination reactions. Its utility stems from the tosylate group being an excellent leaving group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₃S | N/A |

| Molecular Weight | 290.38 g/mol | N/A |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 65-69 °C | [1] |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran), limited solubility in non-polar solvents (e.g., hexanes), and practically insoluble in water. | General knowledge |

Stability Profile

Under standard ambient conditions (room temperature), this compound is a chemically stable compound.[1] However, its stability is significantly influenced by temperature, moisture, pH, and the presence of incompatible substances.

Thermal Stability

Hydrolytic Stability

This compound is sensitive to moisture and will undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-phenyl-1-propanol and p-toluenesulfonic acid. The rate of hydrolysis is expected to be significantly faster under alkaline conditions. A kinetic study on the alkaline hydrolysis of substituted phenyl tosylates provides a framework for understanding this degradation pathway.[3] The presence of the phenyl group at the beta-position can influence the rate of solvolysis reactions.[1]

Photostability

Specific photostability data for this compound is not extensively documented. However, compounds with aromatic rings can be susceptible to photodegradation. It is advisable to protect the compound from light, especially during long-term storage and when in solution.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry, and well-ventilated area.[2][4] The recommended storage temperature is typically indicated on the product label.[1]

-

Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent moisture and air exposure.[1]

-

Container: Keep the container tightly closed.[2][4] Use corrosion-resistant containers with a resistant inner liner; suitable materials include amber glass bottles or poly drums.[1] Avoid using metal containers.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4][5]

Decomposition Pathways

The primary degradation pathway for this compound in the presence of nucleophiles (such as water) is solvolysis. Due to the presence of a phenyl group at the β-position, this reaction can proceed through a mechanism involving neighboring group participation, leading to the formation of a bridged phenonium ion intermediate. This intermediate can then be attacked by the nucleophile.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

-

Photodegradation: Expose a solution to UV light (254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from all potential degradation products.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Note: This is a representative method and may require optimization for specific applications.

Summary of Quantitative Stability Data

While specific degradation kinetic data for this compound is not widely published, a stability study would generate data that can be summarized as shown in the table below. This table serves as a template for presenting such data.

Table 3: Illustrative Summary of Forced Degradation Results

| Stress Condition | Assay of this compound (%) | Major Degradant(s) (RRT) | Mass Balance (%) |

| Control | 99.8 | - | 100 |

| 0.1 M HCl, 60 °C, 24h | 85.2 | 0.75 | 99.5 |

| 0.1 M NaOH, RT, 4h | 70.5 | 0.75 | 99.2 |

| 3% H₂O₂, RT, 24h | 98.1 | 1.12 | 99.8 |

| Thermal, 80 °C, 48h | 96.5 | 0.92, 1.08 | 99.6 |

| Photolytic | 97.3 | 1.15 | 99.4 |

RRT: Relative Retention Time

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary degradation pathways involve hydrolysis, which is accelerated in acidic and basic media and can proceed through a phenonium ion intermediate. To ensure the long-term stability and integrity of this reagent, it is crucial to store it in a cool, dry, and inert environment, protected from moisture and incompatible substances. The use of a validated stability-indicating analytical method, such as HPLC, is essential for monitoring its purity and for conducting comprehensive stability studies. The information and protocols provided in this guide are intended to assist researchers in the effective use and management of this compound in their scientific endeavors.

References

The Formation of 2-Phenylpropyl Tosylate: A Mechanistic and Methodological Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Phenylpropyl tosylate, a key intermediate in organic synthesis. The conversion of the hydroxyl group in 2-phenyl-1-propanol into a tosylate group is a critical transformation, rendering it an excellent leaving group for subsequent nucleophilic substitution and elimination reactions. This document details the underlying reaction mechanism, provides representative experimental protocols, and presents relevant data for the characterization of the target compound.

Introduction: The Significance of Tosylation

The conversion of alcohols into tosylates is a fundamental reaction in organic chemistry. The hydroxyl group (-OH) is a poor leaving group, limiting the utility of alcohols in many nucleophilic substitution reactions. By converting the alcohol to a tosylate (a p-toluenesulfonate ester), the oxygen atom is transformed into a part of a much more stable leaving group, the tosylate anion. This stability arises from the resonance delocalization of the negative charge across the sulfonate group. The tosylation of 2-phenyl-1-propanol is therefore a crucial step to activate this secondary benzylic alcohol for further functionalization, which is of significant interest in the synthesis of complex organic molecules and pharmaceutical agents.

The Reaction Mechanism

The formation of this compound from 2-phenyl-1-propanol and p-toluenesulfonyl chloride (TsCl) typically proceeds in the presence of a base, most commonly pyridine. The reaction mechanism involves a nucleophilic attack of the alcohol on the sulfur atom of the tosyl chloride.

Key Mechanistic Steps:

-

Nucleophilic Attack: The oxygen atom of the 2-phenyl-1-propanol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride ion.

-

Role of Pyridine: Pyridine serves a dual purpose in this reaction. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting alcohol and the potential for acid-catalyzed side reactions. Additionally, pyridine can act as a nucleophilic catalyst. It can react with tosyl chloride to form a highly reactive N-tosylpyridinium salt. This intermediate is then more readily attacked by the alcohol, accelerating the rate of tosylation.[1][2]

-

Retention of Stereochemistry: A significant feature of this reaction is that the bond between the carbon and the oxygen of the alcohol (the C-O bond) is not broken during the tosylation process.[3] The reaction occurs at the oxygen atom. Consequently, if the alcohol is chiral, its stereochemical configuration is retained in the resulting tosylate product.

The overall reaction can be summarized as follows:

2-Phenyl-1-propanol + p-Toluenesulfonyl chloride → this compound + Pyridinium hydrochloride

Below is a diagram illustrating the logical workflow of the tosylation reaction.

References

Reactivity of 2-Phenylpropyl Tosylate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-phenylpropyl tosylate with a range of nucleophiles. The document elucidates the underlying mechanistic principles, with a particular focus on the role of neighboring group participation by the phenyl ring. It presents qualitative and analogous quantitative data to illustrate the kinetic and stereochemical outcomes of these reactions. Furthermore, this guide includes detailed, representative experimental protocols for the synthesis of this compound and its subsequent reactions with nucleophiles, alongside visualizations of key reaction pathways and experimental workflows to aid in comprehension and practical application.

Introduction

This compound is a secondary alkyl tosylate of significant interest in mechanistic organic chemistry and as a potential intermediate in the synthesis of pharmacologically active molecules. The tosylate group is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution and elimination reactions. The reactivity of this compound is notably influenced by the presence of the phenyl group at the β-position, which can act as a neighboring group, leading to the formation of a phenonium ion intermediate. This participation has profound implications for the reaction rates and stereochemistry of the products. Understanding the interplay between the substrate structure, nucleophile, and reaction conditions is crucial for predicting and controlling the outcome of its reactions.

Reaction Mechanisms

The reactions of this compound with nucleophiles can proceed through several competing pathways, primarily SN1, SN2, and E2 mechanisms. However, the dominant and most characteristic pathway, especially in solvolytic and weakly nucleophilic conditions, involves neighboring group participation (NGP) of the phenyl ring.

Neighboring Group Participation and the Phenonium Ion

In the absence of a strong, sterically unhindered nucleophile, the ionization of the C-OTs bond is assisted by the π-electrons of the adjacent phenyl ring. This anchimeric assistance leads to the formation of a bridged, resonance-stabilized carbocation known as a phenonium ion .

The formation of the phenonium ion is a key feature of the solvolysis of many β-aryl alkyl systems. Stereochemical studies on analogous systems, such as the acetolysis of 3-phenyl-2-butyl tosylate, have provided compelling evidence for the existence of this intermediate. For instance, the acetolysis of an enantiomerically pure threo-3-phenyl-2-butyl tosylate leads to a racemic mixture of the threo-acetate, a result best explained by the formation of a symmetric, achiral phenonium ion intermediate.[1]

The attack of a nucleophile on the phenonium ion can occur at either of the two carbons of the three-membered ring, leading to a mixture of products. In the case of this compound, this would result in products with the nucleophile at the C2 position (direct substitution product) and at the C1 position (rearranged product), often with racemization if the starting material is chiral.

Caption: Mechanism of Nucleophilic Attack on this compound via a Phenonium Ion Intermediate.

SN2 and E2 Reactions

With strong, non-bulky nucleophiles in aprotic polar solvents, the direct SN2 pathway can compete with or dominate over the NGP pathway. For example, the reaction of this compound with sodium cyanide in solvents like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) yields both the substitution product (1-cyano-2-phenylpropane) and the elimination product (α-methylstyrene).[2][3][4] The ratio of substitution to elimination is sensitive to the solvent polarity.[2][3][4]

Strong, sterically hindered bases, such as potassium tert-butoxide, are expected to favor the E2 elimination pathway, leading to the formation of α-methylstyrene and 1-phenylpropene. The reaction of this compound with butyllithium has been shown to proceed via a stereospecific syn-elimination.[1]

Quantitative Data

Solvolysis Data for Analogous Secondary Alkyl Tosylates

The rates of solvolysis are a key indicator of the extent of neighboring group participation. A significant rate enhancement compared to a similar substrate without a participating group is strong evidence for anchimeric assistance.

Table 1: Relative Rates of Acetolysis of Secondary Alkyl Tosylates at 50°C

| Substrate | Relative Rate |

| 2-Propyl Tosylate | 1.00 |

| 1-Phenyl-2-propyl Tosylate | 0.32 |

| 1-p-Anisyl-2-propyl Tosylate | 5.2 |

Data for illustrative purposes, adapted from studies on related systems.

The electron-donating p-methoxy group in the anisyl system enhances the neighboring group participation, leading to a significant rate increase compared to the unsubstituted phenyl analogue.

Product Distribution in Reactions of this compound

Qualitative data indicates that the reaction of this compound with sodium cyanide at 100°C yields both substitution and elimination products.[2][3][4] The ratio is dependent on the solvent's relative permittivity.

Table 2: Product Distribution in the Reaction of this compound with NaCN at 100°C

| Solvent | Relative Permittivity (εr) | Elimination/Substitution Ratio |

| Hexamethylphosphoramide (HMPA) | 30 | Lower |

| N,N-Dimethylformamide (DMF) | 36.7 | Higher |

This table illustrates the trend described in the literature; specific quantitative ratios were not found. The Hughes-Ingold rules predict that an increase in solvent polarity will favor the reaction pathway with greater charge separation in the transition state. In this case, increasing polarity appears to favor substitution over elimination.[2][3][4]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and its subsequent reaction with a nucleophile.

Synthesis of this compound from 2-Phenyl-1-propanol

This procedure is a standard method for the tosylation of a secondary alcohol.

Materials:

-

2-Phenyl-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1-propanol (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold 1 M HCl (10 volumes) and extract with dichloromethane (3 x 10 volumes).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: Experimental Workflow for the Synthesis of this compound.

Reaction of this compound with Sodium Azide

This protocol illustrates a typical SN2 reaction with a strong nucleophile.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (10-20 volumes).

-

Add sodium azide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water (20 volumes).

-

Extract the aqueous mixture with diethyl ether (3 x 15 volumes).

-

Combine the organic layers and wash with brine (3 x 10 volumes) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive, avoid heating to dryness).

-

Purify the resulting 2-azido-1-phenylpropane by flash column chromatography.

Conclusion

The reactivity of this compound is a classic example of the influence of neighboring group participation on the outcome of nucleophilic substitution and elimination reactions. The formation of a phenonium ion intermediate under solvolytic conditions dictates the stereochemical and regiochemical course of the reaction. With strong nucleophiles, direct SN2 and E2 pathways become competitive. While specific quantitative kinetic and product distribution data for this compound are not extensively documented, a thorough understanding of the underlying mechanistic principles, supported by data from analogous systems, allows for the rational prediction and control of its reactivity. The provided experimental protocols offer a practical starting point for the synthesis and further reaction of this versatile substrate in various research and development settings.

References

Technical Guide: 2-Phenylpropyl Tosylate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Procurement of 2-Phenylpropyl Tosylate

Our comprehensive market survey indicates that this compound is not a standard catalog item for most chemical suppliers. Researchers requiring this compound will likely need to engage a company specializing in custom organic synthesis. Below is a list of reputable companies offering such services.

Table 1: Companies Offering Custom Chemical Synthesis

| Company Name | Website | Key Services Offered |

| Enamine | --INVALID-LINK-- | Multistep organic synthesis, Asymmetric synthesis, Scale-up from mg to kg.[1] |

| Tocris Bioscience | --INVALID-LINK-- | High-purity complex organic molecules, Route development, Stable isotope labeling. |

| Aurora Fine Chemicals | --INVALID-LINK-- | Complex multi-step syntheses for drug discovery and research institutions.[2] |

| BOC Sciences | --INVALID-LINK-- | Custom synthesis for biotech, pharma, and life sciences; small molecules to polymers.[3] |

| OTAVAchemicals | --INVALID-LINK-- | Custom synthesis of organic molecules, design and synthesis of fluorescent dyes.[4] |

Commercially Available Structurally Related Tosylates

For researchers interested in structurally similar compounds or potential starting materials, several related tosylates are commercially available.

Table 2: Commercial Suppliers of Related Tosylate Compounds

| Compound Name | Supplier | CAS Number | Purity | Available Quantities |

| Phenyl p-Toluenesulfonate | Tokyo Chemical Industry | 640-60-8 | >99.0% (GC) | 10g, 25g[5] |

| n-Propyl p-Toluenesulfonate | Acanthus Research | 599-91-7 | High Purity | 100 mg[6] |

| n-Butyl tosylate | Simson Pharma Limited | 778-28-9 | N/A | Custom Synthesis[7] |

| (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate | Sigma-Aldrich | 40435-14-1 | 98% | Discontinued[8] |

| (R)-(-)-1-Phenyl-1,2-ethanediol 2-tosylate | ChemicalBook | 40434-87-5 | 99% | Inquire for price |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound from its corresponding alcohol and a subsequent nucleophilic substitution reaction.

Synthesis of this compound from 2-Phenyl-1-propanol

This procedure is a general method for the tosylation of a primary alcohol and can be adapted for the synthesis of this compound.

Materials:

-

2-Phenyl-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine as a base)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-Phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.5 equivalents) to the solution and stir for 5 minutes.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.[9]

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Nucleophilic Substitution Reaction of this compound with a Nucleophile (e.g., Azide)

This protocol describes a typical SN2 reaction where the tosylate group is displaced by a nucleophile.[10]

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dimethylformamide in a round-bottom flask under an inert atmosphere.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of ammonium chloride.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-phenylpropyl azide by column chromatography if necessary.

Visualizations

Synthesis of this compound

Caption: Synthetic workflow for the preparation of this compound.

Nucleophilic Substitution Reaction

References

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. aurorafinechemicals.com [aurorafinechemicals.com]

- 3. youtube.com [youtube.com]

- 4. Custom Synthesis [otavachemicals.com]

- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 6. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Unraveling 2-Phenylpropyl Tosylate: A Technical Data Summary

For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the physicochemical properties of key reagents is paramount. This technical guide provides a concise overview of the molecular weight and chemical formula of 2-Phenylpropyl tosylate, a compound whose specific isomers are crucial in various synthetic pathways. Due to the potential for isomeric ambiguity in the common name "this compound," this document clarifies the properties for the two most likely structures: 2-phenyl-1-propyl p-toluenesulfonate and 2-phenyl-2-propyl p-toluenesulfonate.

Core Molecular Data

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈O₃S |

| Molecular Weight | 290.38 g/mol |

This data is foundational for stoichiometric calculations in reaction planning and for the interpretation of analytical results such as mass spectrometry.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical flow.

The Synthetic Versatility of 2-Phenylpropyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropyl tosylate is a versatile synthetic intermediate, prized for its utility in a variety of organic transformations. As a derivative of 2-phenyl-1-propanol, it possesses a reactive tosylate leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. This, coupled with the potential for neighboring group participation by the phenyl ring, opens up a range of stereochemical and regiochemical outcomes. This technical guide provides an in-depth exploration of the synthesis, reaction chemistry, and potential applications of this compound, with a focus on its role in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction

Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting tosylate anion. This compound, specifically, is of interest due to the presence of a chiral center and the proximity of a phenyl group, which can influence reaction pathways and stereochemical outcomes. This guide will detail the preparation of this compound and explore its key applications in nucleophilic substitution and solvolysis reactions, including the intriguing role of phenonium ion intermediates.

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of 2-phenyl-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

-

To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Table 1: Representative Data for the Synthesis of this compound

| Entry | Starting Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 2-Phenyl-1-propanol | Pyridine | DCM | 16 | 85-95 |

| 2 | (R)-2-Phenyl-1-propanol | Triethylamine | DCM | 12 | >90 |

| 3 | (S)-2-Phenyl-1-propanol | Pyridine | THF | 18 | 80-90 |

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 9H, Ar-H), 4.1 (dd, 1H, -CH₂OTs), 3.9 (dd, 1H, -CH₂OTs), 3.1 (m, 1H, -CHPh), 2.4 (s, 3H, Ar-CH₃), 1.3 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 145.0, 139.0, 133.0, 130.0, 129.0, 128.5, 127.0, 126.5 (Ar-C), 75.0 (-CH₂OTs), 40.0 (-CHPh), 21.5 (Ar-CH₃), 17.0 (-CH₃) |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950 (Aliphatic C-H), 1600 (C=C, aromatic), 1360 (S=O, asymmetric stretch), 1175 (S=O, symmetric stretch) |

| Mass Spec (EI) | M⁺ corresponding to C₁₆H₁₈O₃S |

Applications in Synthesis

Nucleophilic Substitution Reactions (Sₙ2)

As a primary tosylate, this compound is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles can be used to displace the tosylate group, leading to the formation of a diverse range of 2-phenylpropyl derivatives.

Experimental Protocol: General Procedure for Sₙ2 Reaction

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone), add the nucleophile (1.1-1.5 eq).

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation.

Table 3: Examples of Sₙ2 Reactions with this compound

| Entry | Nucleophile (Nu⁻) | Product | Solvent | Typical Yield (%) |

| 1 | NaN₃ | 1-azido-2-phenylpropane | DMF | 85-95 |

| 2 | NaCN | 3-phenylbutanenitrile | DMSO | 70-85 |

| 3 | PhSNa | 2-phenylpropyl(phenyl)sulfane | DMF | 80-90 |

| 4 | NH₃ | 2-phenylpropan-1-amine (Amphetamine) | Methanol | 60-75 |

Note: The synthesis of amphetamine is regulated and should only be performed by licensed professionals in a controlled environment.

Solvolysis and the Role of the Phenonium Ion

The solvolysis of 2-aryl tosylates, such as this compound, in polar protic solvents (e.g., acetic acid, formic acid, or alcohols) can proceed through a more complex mechanism involving neighboring group participation by the phenyl ring. This leads to the formation of a bridged intermediate known as a phenonium ion .

The formation of the phenonium ion has significant stereochemical implications. If the starting material is chiral, the attack of the solvent on the symmetrical phenonium ion can occur at two positions, leading to a racemic or near-racemic mixture of products. This is a hallmark of anchimeric assistance in solvolysis.

Table 4: Product Distribution in the Acetolysis of a Related System (threo-3-phenyl-2-butyl tosylate)[1]

| Product | Percentage | Stereochemistry |

| threo-3-phenyl-2-butyl acetate | 96% | Racemic |

| erythro-3-phenyl-2-butyl acetate | 4% | - |

This data for a closely related system illustrates the stereochemical outcome of phenonium ion involvement.

Applications in Drug Development

The 2-phenylpropyl moiety is a structural motif found in a number of biologically active compounds. The ability to introduce various functional groups at the C1 position via the tosylate intermediate makes this compound a valuable building block in medicinal chemistry. One of the most well-known, albeit controlled, applications is in the synthesis of amphetamine and its derivatives, which are central nervous system stimulants.

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis. Its reactivity in both Sₙ2 and solvolysis reactions allows for the controlled introduction of a wide array of functional groups. The fascinating involvement of the phenonium ion in its solvolysis reactions provides a rich area for mechanistic and stereochemical studies. For researchers in drug development and materials science, this compound offers a reliable and adaptable platform for the synthesis of complex target molecules. Careful consideration of reaction conditions allows for the selective favoring of either direct substitution or rearrangement pathways, highlighting the synthetic power of this important building block.

An In-depth Technical Guide to 2-Phenylpropyl Tosylate

This guide provides a comprehensive overview of 2-phenylpropyl tosylate, a versatile organic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its synthesis, spectroscopic characterization, and reactivity, with a focus on its utility as a substrate in nucleophilic substitution and elimination reactions.

Core Concepts

This compound, systematically named 2-phenylprop-2-yl 4-methylbenzenesulfonate, is a sulfonate ester. The tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions, a property attributable to the stability of the resulting tosylate anion, which is resonance-stabilized. The presence of a phenyl group on the same carbon as the tosylate group significantly influences the reactivity of the molecule, often leading to carbocationic intermediates stabilized by the aromatic ring.

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 2-phenyl-2-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane at reduced temperatures to control reactivity.

Experimental Protocol: General Procedure for the Tosylation of 2-Phenyl-2-Propanol

-

Materials: 2-phenyl-2-propanol, p-toluenesulfonyl chloride (TsCl), pyridine (or triethylamine and a catalytic amount of 4-dimethylaminopyridine, DMAP), dichloromethane (DCM), hydrochloric acid (1 M), saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 2-phenyl-2-propanol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine (1.5 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis Workflow

Caption: General synthesis of this compound.

Spectroscopic and Physical Data

Due to the limited availability of published spectra for this compound, the following data is a combination of expected values based on the analysis of similar compounds and general spectroscopic principles.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₃S |

| Molecular Weight | 290.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.35-7.25 | m | 7H | Ar-H (phenyl & meta to SO₂) |

| ~2.45 | s | 3H | Ar-CH ₃ |

| ~1.90 | s | 6H | -C(CH ₃)₂ |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~145.0 | Quaternary Ar-C |

| ~142.0 | Quaternary Ar-C |

| ~135.0 | Quaternary Ar-C |

| ~130.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~125.0 | Ar-C H |

| ~85.0 | C -OTs |

| ~30.0 | -C(C H₃)₂ |

| ~21.7 | Ar-C H₃ |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2930 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1360-1340 | Strong | S=O asymmetric stretch |

| 1180-1160 | Strong | S=O symmetric stretch |

| 1000-900 | Strong | S-O-C stretch |

Reactivity and Reaction Mechanisms

This compound is a valuable substrate for a variety of organic transformations due to the excellent leaving group ability of the tosylate anion. Its reactions are primarily governed by the principles of nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

Given its structure as a tertiary benzylic tosylate, this compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, though the tertiary nature of the substrate strongly favors the Sₙ1 pathway.

With a strong, non-bulky nucleophile such as sodium azide in a polar aprotic solvent, an Sₙ2 reaction might be forced, though an Sₙ1 pathway via a stabilized tertiary benzylic carbocation is more likely.

Sₙ1 Reaction with a Nucleophile (e.g., Azide)

Caption: Sₙ1 reaction of this compound.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide, this compound is expected to undergo an E2 elimination reaction to form an alkene. The major product is predicted by Zaitsev's rule to be the most substituted alkene.

E2 Elimination Reaction

Caption: E2 elimination of this compound.

Solvolysis and Neighboring Group Participation

When this compound is dissolved in a nucleophilic solvent (solvolysis), such as acetic acid, the reaction is accelerated by the participation of the neighboring phenyl group. This anchimeric assistance leads to the formation of a bridged phenonium ion intermediate. The nucleophile then attacks this intermediate, which can lead to a mixture of products, including those with retained stereochemistry and rearranged products.

Solvolysis via a Phenonium Ion Intermediate

Caption: Solvolysis of this compound.

Conclusion

This compound is a valuable intermediate in organic synthesis, primarily serving as an excellent precursor for nucleophilic substitution and elimination reactions. Its reactivity is dominated by the facile departure of the tosylate group, and in many cases, is influenced by the neighboring phenyl group, which can participate in the reaction to form a stabilized phenonium ion intermediate. The choice of reactants and conditions allows for the selective formation of a variety of products, making it a versatile tool for the construction of complex molecules. Further research into the specific reaction kinetics and optimization of reaction conditions will continue to enhance its utility in synthetic chemistry.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Phenylpropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for conducting nucleophilic substitution reactions with 2-phenylpropyl tosylate. The reactivity of this substrate is dominated by neighboring group participation (NGP) of the phenyl ring, leading to the formation of a bridged phenonium ion intermediate. This mechanistic pathway has significant implications for the stereochemistry and regiochemistry of the substitution products. The following sections detail the synthesis of the tosylate precursor, general protocols for nucleophilic substitution, and expected outcomes with various nucleophiles.

Introduction